1-Chloro-4-methylcyclohex-1-ene 1-Chloro-4-methylcyclohex-1-ene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13584136
InChI: InChI=1S/C7H11Cl/c1-6-2-4-7(8)5-3-6/h4,6H,2-3,5H2,1H3
SMILES: CC1CCC(=CC1)Cl
Molecular Formula: C7H11Cl
Molecular Weight: 130.61 g/mol

1-Chloro-4-methylcyclohex-1-ene

CAS No.:

Cat. No.: VC13584136

Molecular Formula: C7H11Cl

Molecular Weight: 130.61 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-4-methylcyclohex-1-ene -

Specification

Molecular Formula C7H11Cl
Molecular Weight 130.61 g/mol
IUPAC Name 1-chloro-4-methylcyclohexene
Standard InChI InChI=1S/C7H11Cl/c1-6-2-4-7(8)5-3-6/h4,6H,2-3,5H2,1H3
Standard InChI Key KTJOJGBCWCZFKW-UHFFFAOYSA-N
SMILES CC1CCC(=CC1)Cl
Canonical SMILES CC1CCC(=CC1)Cl

Introduction

Structural and Nomenclature Characteristics

Molecular Architecture

1-Chloro-4-methylcyclohex-1-ene features a cyclohexene backbone with substituents at positions 1 and 4. The double bond between C1 and C2 restricts ring flexibility, locking the molecule into a half-chair conformation. The chlorine atom at C1 adopts an equatorial position to minimize steric strain, while the methyl group at C4 influences electronic distribution .

Key Structural Data:

  • Molecular Formula: C₇H₁₁Cl

  • IUPAC Name: 1-chloro-4-methylcyclohexene

  • InChIKey: KTJOJGBCWCZFKW-UHFFFAOYSA-N

  • SMILES: CC1CCC(=CC1)Cl

Stereochemical Considerations

The double bond imposes geometric constraints, preventing free rotation and stabilizing specific conformers. Unlike saturated analogs (e.g., 1-chloro-4-methylcyclohexane), the planar sp²-hybridized carbons at C1 and C2 render the molecule more reactive toward electrophilic additions .

Synthesis and Manufacturing

Industrial Production

Commercial suppliers such as MuseChem and VulcanChem offer the compound at ≥95% purity, priced at approximately ฿2,637.00 per 0.1 g . Scalable synthesis remains challenging due to the need for precise steric control during chlorination and purification steps.

Physicochemical Properties

Spectroscopic Data

  • Mass Spectrometry: Dominant fragments at m/z 81 and 55 correspond to cyclohexene ring cleavage .

  • NMR: Expected signals include a doublet for the vinylic proton (δ 5.5–6.0 ppm) and a multiplet for the methyl group (δ 1.0–1.5 ppm) .

Chemical Reactivity and Applications

Reaction Mechanisms

  • Nucleophilic Substitution: The chlorine atom undergoes SN2 reactions with strong nucleophiles (e.g., hydroxide), albeit slower than aliphatic chlorides due to steric hindrance.

  • Electrophilic Addition: The double bond reacts with halogens or hydrogen halides, yielding dihalogenated or alkyl halide products .

Industrial and Research Applications

  • Pharmaceuticals: Intermediate in Taxol core synthesis via copper-catalyzed asymmetric conjugate additions .

  • Agrochemicals: Precursor to herbicides and insecticides requiring cyclohexene frameworks .

  • Fragrances: Functionalized to produce terpene-like odorants.

Conformational and Stability Analysis

Steric and Electronic Effects

Comparative studies of trans-1-chloro-4-methylcyclohexane reveal that gauche interactions between substituents increase strain by ~2.4 kJ/mol . In the cyclohexene derivative, the rigid double bond exacerbates steric clashes, favoring conformers with substituents in equatorial positions .

Degradation Pathways

  • Thermal Decomposition: Above 200°C, dehydrochlorination may occur, forming 4-methylcyclohexene.

  • Hydrolysis: Slow reaction with water yields 4-methylcyclohexanol under acidic conditions .

Comparison with Related Compounds

Property1-Chloro-4-methylcyclohex-1-ene1-Chloro-4-methylcyclohexane
StructureUnsaturated (cyclohexene)Saturated (cyclohexane)
ReactivityHigh (electrophilic additions)Moderate (SN2 substitutions)
Molecular Weight130.61 g/mol132.63 g/mol
LogP2.933.12

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